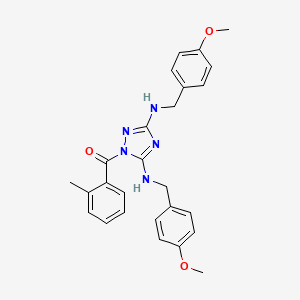![molecular formula C16H15Cl2NO2 B5209883 (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)
(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine, also known as 2C-B, is a synthetic psychoactive substance that belongs to the phenethylamine class of compounds. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-B has been used for both recreational and scientific purposes due to its unique properties and effects.
作用機序
The exact mechanism of action of (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor and the release of neurotransmitters such as dopamine and norepinephrine. This leads to the modulation of neural activity in various regions of the brain, resulting in the observed effects.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause pupil dilation, muscle tension, and nausea. These effects are thought to be mediated by the activation of various receptors and the release of neurotransmitters.
実験室実験の利点と制限
One advantage of using (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine in laboratory experiments is its relatively low toxicity compared to other psychoactive substances. It is also relatively easy to synthesize and can be obtained in pure form. However, its effects on the central nervous system can be unpredictable and may vary depending on the individual and the dose administered. Additionally, its legal status may limit its availability for research purposes.
将来の方向性
There are several areas of research that could benefit from further investigation of (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine. One area is the potential therapeutic applications of the compound, particularly in the treatment of mood disorders such as depression and anxiety. Another area is the development of new compounds based on the structure of (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine, which could have improved efficacy and reduced side effects. Finally, further studies are needed to fully understand the mechanism of action of (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine and its effects on the central nervous system.
合成法
The synthesis of (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine involves the reaction between 2,5-dimethoxybenzaldehyde and 2,4-dichlorophenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine has been used in scientific research to investigate its effects on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have shown that (1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine can induce a range of effects, including altered states of consciousness, visual and auditory hallucinations, and enhanced emotional and sensory experiences.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-3-2-12(14(18)8-13)5-6-19-9-11-1-4-15-16(7-11)21-10-20-15/h1-4,7-8,19H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTZMWIAMMACJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)


![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)
![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)


![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)